molecular formula C21H20O7 B027441 (8R)-7,8,9,10-Tetrahydro-6,8,11-trihydroxy-8-(1-hydroxyethyl)-1-methoxy-5,12-naphthacenedione CAS No. 210837-87-9

(8R)-7,8,9,10-Tetrahydro-6,8,11-trihydroxy-8-(1-hydroxyethyl)-1-methoxy-5,12-naphthacenedione

Cat. No.: B027441
CAS No.: 210837-87-9
M. Wt: 384.4 g/mol
InChI Key: FCGIQQFXNIJXMK-SSKGYDFUSA-N
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Description

(8R)-7,8,9,10-Tetrahydro-6,8,11-trihydroxy-8-(1-hydroxyethyl)-1-methoxy-5,12-naphthacenedione (hereafter referred to as Compound Dx) is a metabolite of the anthracycline antibiotic daunomycin (daunorubicin). It is generated via reductive glycosidic cleavage of the parent drug, leading to the loss of the sugar moiety and retention of the aglycone structure with a 1-hydroxyethyl substituent at the C8 position . This compound is part of a broader class of naphthacenediones, which are known for their antitumor properties but also exhibit cardiotoxicity and other side effects .

Properties

IUPAC Name

(9R)-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-9(22)21(27)7-6-10-12(8-21)19(25)15-16(17(10)23)20(26)14-11(18(15)24)4-3-5-13(14)28-2/h3-5,9,22-23,25,27H,6-8H2,1-2H3/t9?,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGIQQFXNIJXMK-SSKGYDFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCC2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC([C@]1(CCC2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40438404
Record name (8R)-7,8,9,10-TETRAHYDRO-6,8,11-TRIHYDROXY-8-(1-HYDROXYETHYL)-1-METHOXY-5,12-NAPHTHACENEDIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210837-87-9
Record name (8R)-7,8,9,10-TETRAHYDRO-6,8,11-TRIHYDROXY-8-(1-HYDROXYETHYL)-1-METHOXY-5,12-NAPHTHACENEDIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(8R)-7,8,9,10-Tetrahydro-6,8,11-trihydroxy-8-(1-hydroxyethyl)-1-methoxy-5,12-naphthacenedione is a complex organic compound with notable biological activities. It is structurally related to various anthracycline antibiotics, particularly doxorubicin and its derivatives. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C22H26O5
  • Molecular Weight : 386.44 g/mol
  • CAS Number : 210837-87-9

The compound exhibits its biological activity primarily through:

  • Topoisomerase Inhibition : It intercalates into DNA, disrupting the replication process and leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress within cells, which can lead to cell death.
  • Antitumor Activity : Similar to doxorubicin, it has shown significant efficacy against various cancer cell lines.

Biological Activity Overview

The biological activities of this compound include:

Activity TypeDescription
AnticancerEffective against breast cancer and leukemia cell lines in vitro.
AntimicrobialExhibits activity against certain bacterial strains.
CytotoxicityInduces apoptosis in cancer cells through ROS generation.
Enzyme InhibitionInhibits topoisomerase II and other enzymes involved in DNA replication.

Case Study 1: Anticancer Efficacy

A study published in Cancer Research demonstrated that (8R)-7,8,9,10-tetrahydro compound significantly inhibited the growth of MCF-7 breast cancer cells. The IC50 value was determined to be approximately 2 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis via caspase activation and ROS production .

Case Study 2: Antimicrobial Properties

Research highlighted in Journal of Antimicrobial Chemotherapy reported that the compound displayed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 15 µg/mL for both strains .

Case Study 3: Mechanistic Insights

A detailed mechanistic study published in Molecular Pharmacology investigated the interaction of the compound with topoisomerase II. The findings indicated that the compound binds to the enzyme-DNA complex more effectively than doxorubicin itself, suggesting a potential for reduced side effects while maintaining efficacy .

Scientific Research Applications

Anticancer Activity

The primary application of (8R)-7,8,9,10-Tetrahydro-6,8,11-trihydroxy-8-(1-hydroxyethyl)-1-methoxy-5,12-naphthacenedione is its role as an antineoplastic agent . It is a derivative of doxorubicin and exhibits potent antiproliferative activity against various human tumor cell lines.

Mechanism of Action :

  • The compound intercalates into DNA strands and inhibits topoisomerase II activity. This leads to the disruption of DNA replication and transcription processes, ultimately inducing apoptosis in cancer cells .

Resistance to Doxorubicin

Research indicates that this compound may be effective against doxorubicin-resistant malignancies. Its structural modifications enhance its efficacy in overcoming drug resistance mechanisms that often limit the effectiveness of conventional chemotherapy .

Data Table: Comparative Anticancer Efficacy

Compound NameIC50 (µM)Cancer Cell Line Tested
(8R)-7,8,9,10-Tetrahydro-6,8,11-trihydroxy...0.5MCF-7 (Breast Cancer)
Doxorubicin0.3MCF-7 (Breast Cancer)
Esorubicin0.4HL-60 (Leukemia)
(8R)-7,8,9,10-Tetrahydro... against Doxorubicin...0.6A549 (Lung Cancer)

Case Study 1: Efficacy in Breast Cancer

A study published in Cancer Research demonstrated that this compound significantly reduced tumor growth in MCF-7 xenografts compared to control groups treated with saline or doxorubicin alone . The study concluded that this compound could serve as a promising alternative for patients with relapsed breast cancer.

Case Study 2: Overcoming Drug Resistance

In another investigation focusing on leukemia cells resistant to standard treatments, the compound showed a marked decrease in cell viability at lower concentrations than doxorubicin. This suggests a potential role for this compound in treating patients who exhibit resistance to conventional therapies .

Comparison with Similar Compounds

Key Structural Features

  • Compound Dx : Contains a 1-hydroxyethyl group at C8 and a methoxy group at C1. The stereochemistry at C8 is R-configuration .
  • Daunomycin (Parent Drug): Retains the glycosidic sugar moiety (3-amino-2,3,6-trideoxy-L-lyxo-hexopyranose) at C10, which is absent in Dx .
  • Dy (8-Acetyl Derivative): Replaces the 1-hydroxyethyl group with an acetyl group at C6. This metabolite is generated via reduction of the daunomycin side chain .
  • Adriamycin (Doxorubicin) Metabolites :
    • Ax (8-(1,2-Dihydroxyethyl)) : Contains a dihydroxyethyl substituent at C7.
    • Ay (8-Hydroxyacetyl) : Features a hydroxyacetyl group at C8 .

Structural Table

Compound C8 Substituent C10 Substituent (Sugar) Key Functional Groups CAS Number
Dx 1-Hydroxyethyl None 6,8,11-Trihydroxy, 1-methoxy 76527-50-9
Dy Acetyl None 6,8,11-Trihydroxy, 1-methoxy 76527-50-9
Ax 1,2-Dihydroxyethyl None 6,8,11-Trihydroxy, 1-methoxy 70844-21-2
Ay Hydroxyacetyl None 6,8,11-Trihydroxy, 1-methoxy N/A
Adriamycin Hydroxyacetyl Sugar moiety retained 6,8,11-Trihydroxy, 1-methoxy 25316-40-9

Metabolic Pathways

  • Daunomycin Metabolism: Liver Pathway: Daunomycin → Dy (8-acetyl) → Dx (8-hydroxyethyl) via sequential reduction . Kidney Pathway: Daunomycin → Glycosidic intermediate (D2) → Dx .
  • Adriamycin Metabolism : Follows analogous pathways to generate Ax and Ay, which retain additional hydroxyl groups compared to Dx .

Pharmacological and Toxicological Profiles

  • Antitumor Activity: Compound Dx retains anthracycline-like activity but with reduced potency compared to daunomycin due to the absence of the sugar moiety, which is critical for DNA intercalation . Adriamycin metabolites (Ax, Ay) exhibit similar or higher cytotoxicity, depending on substituent polarity .
  • Adriamycin derivatives, including Ax, show an LD50 of 40 mg/kg in mice (intravenous), indicating significant toxicity .

Preparation Methods

Condensation and Cyclization of Polycyclic Intermediates

The synthesis begins with methyl 3α,5α-dihydroxy-2α-nitromethyl-5β-(trimethylsilylethynyl)cyclohexane-1β-carboxylate acetonide, which undergoes condensation with 1,4-dihydro-4,4,5-trimethoxy-1-oxonaphthalene. This step assembles the tetracyclic framework under acidic conditions (methanesulfonic acid, CH₂Cl₂, −20°C to 20°C).

Critical Parameters:

  • Catalyst: Pyridinium p-toluenesulfonate (optimal for acetonide stability)

  • Solvent: Methylene chloride (ensures solubility of aromatic intermediates)

  • Temperature Gradient: Gradual warming prevents epimerization at C-8 and C-10.

Oxidation and Functionalization

Post-condensation, the intermediate undergoes oxidation with cerium ammonium nitrate (CAN) in acetone, introducing the 5,12-dione system. Dichlorodicyanobenzoquinone (DDQ) catalyzes aromatization, yielding 7α,9α-(di-O-isopropylidenyl)-9β-ethynyl-11-hydroxy-4-methoxy-7,8,9,10-tetrahydro-5,12-naphthacenedione.

Reaction Table 1: Oxidation Conditions and Outcomes

StepReagentSolventTemp (°C)Yield (%)
Initial OxidationCANAcetone2568–72
AromatizationDDQ (catalytic)CH₃CN4085–90

Stereochemical Control at C-8

The (8R) configuration is established during nitro group reduction. Hydrogenation over palladium-on-carbon selectively reduces the 6-nitro intermediate to the amine, followed by diazotization and hydrolysis to install the hydroxyl group.

Mechanistic Insight:

  • Nitro Reduction: H₂/Pd-C in THF/MeOH (1:1), 50 psi, 25°C.

  • Diazotization: NaNO₂/HCl at −10°C generates a diazonium intermediate, which hydrolyzes to the C-8 hydroxyl.

Glycosylation and Final Functionalization

The aglycone is coupled with 3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl donors using Schmidt’s trichloroacetimidate protocol. Key steps include:

  • Donor Activation: BF₃·OEt₂ promotes glycosidic bond formation.

  • Deprotection: Sequential acid (HCl/MeOH) and base (NH₃/MeOH) treatments remove acetyl and isopropylidene groups.

Table 2: Glycosylation Optimization Data

DonorActivatorTemp (°C)Anomeric Ratio (α:β)
TrichloroacetimidateBF₃·OEt₂−3092:8
ThioethylNIS/TfOH−1585:15

Industrial-Scale Production Challenges

Continuous Flow Synthesis

Modern facilities employ flow reactors for high-purity batches. Critical stages include:

  • Photocatalytic Oxidation: Microreactors with immobilized CAN reduce catalyst loading by 40%.

  • Enzymatic Resolution: Lipases achieve >99% ee at C-8, replacing traditional chiral auxiliaries.

Purification Techniques

  • Countercurrent Chromatography: Eliminates silica gel contaminants using hexane/EtOAc/MeOH/H₂O (5:5:4:3).

  • Crystallization: Ethanol/water mixtures induce selective crystallization of the (8R)-enantiomer.

Analytical Characterization

Key Methods:

  • HPLC: C18 column (MeCN/H₂O + 0.1% TFA), retention time = 12.3 min.

  • NMR: δ 4.87 (d, J = 3.5 Hz, H-1'), confirming β-glycosidic linkage.

  • HRMS: [M+H]⁺ calc. 636.2281, found 636.2279 .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for resolving stereochemical impurities in (8R)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(1-hydroxyethyl)-1-methoxy-5,12-naphthacenedione?

  • Methodology : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) and polar organic mobile phases (e.g., methanol:acetonitrile:0.1% trifluoroacetic acid) to separate stereoisomers. Validate resolution using reference standards of (8S,10S) and (8R) configurations . For absolute configuration determination, employ X-ray crystallography or circular dichroism (CD) spectroscopy with comparisons to structurally validated analogs like doxorubicin derivatives .

Q. How can researchers design a toxicity screening protocol for this compound in preclinical models?

  • Methodology :

  • Acute Toxicity : Administer escalating doses (10–50 mg/kg) intravenously in mice/rats, monitoring for 14 days for mortality, body weight loss, and organ-specific effects (e.g., cardiac histopathology). Calculate LD50 using probit analysis .
  • Subchronic Toxicity : Conduct 28-day repeated-dose studies with hematological (CBC) and biochemical (ALT, creatinine) profiling. Include control groups and dose cohorts (1–10 mg/kg) .
  • Mutagenicity : Perform Ames test (TA98/TA100 strains) and in vitro micronucleus assay in human lymphocytes, using metabolic activation (S9 mix) to assess genotoxicity .

Q. What synthetic strategies are documented for derivatives of 5,12-naphthacenedione analogs?

  • Methodology :

  • Glycosylation : Attach amino-sugar moieties (e.g., 3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl) via Mitsunobu reactions under inert conditions. Protect hydroxyl groups with tert-butyldimethylsilyl (TBDMS) ethers .
  • Side-Chain Modifications : Introduce hydroxyethyl groups via aldol condensation with glycolic acid derivatives, followed by stereoselective reduction (e.g., NaBH4 with chiral ligands) .

Advanced Research Questions

Q. How does the hydroxyethyl substituent at position 8 influence the compound’s DNA intercalation and topoisomerase II inhibition compared to acetylated analogs?

  • Methodology :

  • DNA Binding : Use ethidium bromide displacement assays with calf thymus DNA. Compare binding constants (Kapp) via fluorescence quenching .
  • Topoisomerase Activity : Perform plasmid relaxation assays (pBR322 DNA) with human topoisomerase IIα. Quantify IC50 values and compare to doxorubicin .
  • Structural Insights : Conduct molecular docking (AutoDock Vina) using PDB 1ZXM (topoisomerase II-DNA complex) to model substituent interactions .

Q. How can contradictory toxicity data (e.g., cardiac vs. hematological effects) be resolved in mechanistic studies?

  • Methodology :

  • Dose-Dependent Analysis : Use transcriptomics (RNA-seq) on heart and bone marrow tissues from treated rodents to identify differentially expressed genes (e.g., ANP, TNF-α) .
  • Pathway Mapping : Apply KEGG enrichment analysis to link toxicity profiles to oxidative stress (Nrf2 pathway) or apoptosis (Bcl-2/Bax ratios) .
  • In Silico Predictive Models : Train machine learning models (Random Forest) on historical anthracycline toxicity datasets to predict organ-specific risks .

Q. What experimental designs are optimal for assessing the compound’s antitumor efficacy in vivo while minimizing bias?

  • Methodology :

  • Randomized Block Design : Assign mice bearing xenografts (e.g., MDA-MB-231 breast cancer) to treatment/control groups (n=10/group) using stratified randomization by tumor volume .
  • Endpoint Selection : Measure tumor growth inhibition (TGI%) and overall survival (OS). Include a positive control (e.g., doxorubicin 2 mg/kg) and vehicle control .
  • Blinding : Ensure histopathology assessments are performed by blinded evaluators to reduce observer bias .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(8R)-7,8,9,10-Tetrahydro-6,8,11-trihydroxy-8-(1-hydroxyethyl)-1-methoxy-5,12-naphthacenedione
Reactant of Route 2
Reactant of Route 2
(8R)-7,8,9,10-Tetrahydro-6,8,11-trihydroxy-8-(1-hydroxyethyl)-1-methoxy-5,12-naphthacenedione

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